Binimetinib

NRAS-mutant melanoma Targeted therapy Progression-free survival

Select binimetinib for NRAS-mutant melanoma models—the only MEK inhibitor with Phase III monotherapy validation (NEMO trial, HR 0.62). Its primary UGT1A1 clearance avoids CYP3A4-mediated drug-drug interactions, ensuring cleaner combination data. Fixed-dose PK simplifies preclinical dosing across weight-varying cohorts. FDA-approved BRAF/MEK partner with encorafenib. Ideal for NRAS-driven or CYP3A4-combination studies.

Molecular Formula C17H15BrF2N4O3
Molecular Weight 441.2 g/mol
CAS No. 606143-89-9
Cat. No. B1684341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBinimetinib
CAS606143-89-9
SynonymsMEK162;  MEK-162;  MEK 162;  ARRY162;  ARRY-162;  ARRY 162;  ARRY438162, Binimetinib;  Brand name: Mektovi.
Molecular FormulaC17H15BrF2N4O3
Molecular Weight441.2 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)F)C(=O)NOCCO
InChIInChI=1S/C17H15BrF2N4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26)
InChIKeyACWZRVQXLIRSDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Binimetinib (CAS 606143-89-9) for Scientific Procurement: MEK1/2 Inhibitor for BRAF/NRAS Mutant Cancer Research


Binimetinib (ARRY-438162, MEK162) is a potent, ATP-noncompetitive, orally bioavailable small-molecule inhibitor of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK (MAPK) signaling pathway [1]. In cell-free assays, binimetinib inhibits MEK1/2 with reported IC50 values ranging from 12–46 nM [1], and demonstrates high selectivity for MEK1/2 over a panel of RAF/MEK/ERK pathway kinases at 10 μM . It is an FDA-approved targeted therapy (brand name Mektovi) used in combination with encorafenib for BRAF V600E/K-mutant unresectable or metastatic melanoma and BRAF V600E-mutant metastatic NSCLC [2], and has shown clinical activity as monotherapy in NRAS-mutant melanoma [3].

Binimetinib Procurement Considerations: Why Interchanging MEK Inhibitors Is Not Supported by Evidence


Despite targeting the same MEK1/2 kinases, the four FDA-approved MEK inhibitors (binimetinib, trametinib, cobimetinib, and selumetinib) exhibit fundamentally different clinical pharmacology profiles that preclude simple substitution [1]. A comprehensive comparative analysis of these agents revealed distinct metabolic pathways (UGT1A1 for binimetinib vs. CYP3A4 for cobimetinib/selumetinib vs. carboxylesterases for trametinib), divergent drug-drug interaction liabilities, variable dosing regimens (fixed-dose vs. BSA-based), and differing absorption and bioavailability characteristics [1]. Consequently, researchers and procurement specialists cannot assume functional equivalence; compound selection must be guided by the specific experimental or clinical context, particularly the mutation status (NRAS vs. BRAF) and the intended combination partner.

Binimetinib Differentiated Evidence Guide: Quantitative Comparison Data vs. Trametinib, Cobimetinib, and Selumetinib


Binimetinib vs. Dacarbazine in NRAS-Mutant Melanoma: PFS Benefit (NEMO Phase III Trial)

In the Phase III NEMO trial (NCT01763164) comparing binimetinib monotherapy (45 mg BID) to dacarbazine chemotherapy in patients with advanced NRAS-mutant melanoma, binimetinib demonstrated a statistically significant improvement in progression-free survival (PFS) [1]. This represents the first targeted therapy to show clinical activity specifically in NRAS-mutant melanoma, an indication where other MEK inhibitors (trametinib, cobimetinib, selumetinib) lack comparable Phase III evidence for monotherapy benefit [2].

NRAS-mutant melanoma Targeted therapy Progression-free survival

Binimetinib Distinct Metabolic Pathway: UGT1A1 Glucuronidation vs. CYP3A4 Metabolism in Cobimetinib and Selumetinib

A comparative clinical pharmacology analysis of the four FDA-approved MEK inhibitors revealed distinct primary metabolic pathways: binimetinib is primarily metabolized via UGT1A1-mediated glucuronidation (61.2% of clearance), whereas cobimetinib and selumetinib are primarily metabolized by CYP3A4, and trametinib by carboxylesterases [1][2]. This difference has direct clinical implications: cobimetinib and selumetinib exhibit significantly elevated drug exposure when co-administered with strong CYP3A4 inhibitors (e.g., clarithromycin, ketoconazole), whereas binimetinib's exposure is not meaningfully affected by CYP3A4 modulation [1].

Drug-drug interactions Metabolic pathway Pharmacokinetics

Binimetinib Fixed Dosing vs. Selumetinib BSA-Based Dosing: Practical and Experimental Consistency Advantage

Population pharmacokinetic analyses across MEK inhibitors revealed that body surface area (BSA) is a clinically meaningful covariate for selumetinib clearance but not for binimetinib, trametinib, or cobimetinib [1]. Consequently, selumetinib requires BSA-based dosing (mg/m²), whereas binimetinib is administered as a fixed 45 mg BID oral dose regardless of patient body size [1]. Binimetinib demonstrates low inter-individual variability, with a coefficient of variation (CV%) of AUC <40% at steady state after twice-daily dosing [2].

Dosing regimen Pharmacokinetic variability Experimental reproducibility

Binimetinib + Encorafenib Combination: Numerically Longer OS vs. Dabrafenib/Trametinib and Vemurafenib/Cobimetinib in BRAF-Mutant Melanoma

In a cross-trial comparative analysis of three Phase III studies (coBRIM, COMBI-v, COLUMBUS) evaluating BRAF + MEK inhibitor combinations for advanced BRAF-mutant melanoma, the encorafenib/binimetinib combination (COLUMBUS trial) demonstrated numerically longer median overall survival compared to the other approved combinations [1]. The observed survival differences have implications for experimental modeling of long-term treatment outcomes in BRAF-mutant cancer models.

BRAF V600 mutation Combination targeted therapy Overall survival

Binimetinib Absorption and Bioavailability Profile: ≥50% Absorption with Minimal Food Effect

A human ADME study with [14C]-labeled binimetinib (45 mg oral dose) demonstrated that binimetinib is at least approximately 50% absorbed, with 62.3% of radioactivity recovered in feces and 31.4% in urine, achieving 93.6% overall mass balance recovery [1]. Based on the instability of glucuronide conjugates in the GI tract, actual absorption is thought to be significantly higher [1]. Binimetinib exhibits dose-linear pharmacokinetics with a median Tmax of 1.5 hours, and food has a minimal effect on absorption [2][3].

Oral bioavailability Absorption Preclinical formulation

Binimetinib Optimal Scientific and Preclinical Application Scenarios Based on Differentiated Evidence


NRAS-Mutant Melanoma Preclinical Models and Target Validation Studies

For research involving NRAS-mutant melanoma cell lines or patient-derived xenograft (PDX) models, binimetinib is the MEK inhibitor with the most robust clinical validation as monotherapy. The NEMO Phase III trial established a PFS benefit (HR 0.62, median PFS 2.8 vs. 1.5 months) for binimetinib over dacarbazine, providing direct evidence of MEK dependency in NRAS-driven tumors [1]. Researchers should select binimetinib over trametinib, cobimetinib, or selumetinib when investigating NRAS-mutant disease biology, as these alternatives lack comparable Phase III monotherapy data in this genetic context. The documented response rate of 14.5% (including 1 CR and 16 PRs) and median OS of 12.2 months from the Phase II study serve as benchmarks for in vivo efficacy experiments [2].

Combination Studies Requiring CYP3A4-Independent Metabolism to Minimize DDI Confounding

When designing preclinical combination regimens involving CYP3A4-modulating agents (e.g., CYP3A4 inhibitors like ketoconazole or CYP3A4 inducers like rifampin), binimetinib's primary UGT1A1-mediated clearance pathway (61.2% of total clearance) makes it the preferred MEK inhibitor choice [1][2]. Cobimetinib and selumetinib, which rely on CYP3A4 for clearance, exhibit clinically significant exposure changes when co-administered with CYP3A4 inhibitors [3]. Selecting binimetinib eliminates this pharmacokinetic confounder, enabling cleaner interpretation of combination efficacy and synergy data. This is particularly critical for studies combining MEK inhibitors with agents that are themselves CYP3A4 substrates, inhibitors, or inducers.

BRAF V600E/K-Mutant Melanoma and NSCLC Combination Research with Encorafenib

For research programs investigating BRAF/MEK inhibitor combinations in BRAF V600E/K-mutant cancers, the encorafenib/binimetinib pair is supported by FDA approval in melanoma (with BRAF V600E/K mutations) and NSCLC (with BRAF V600E mutation) [1][2]. Preclinical studies demonstrate that coadministration of encorafenib and binimetinib results in greater anti-proliferative activity in vitro and greater tumor growth inhibition in BRAF V600E mutant xenograft models compared to either drug alone, with delayed emergence of resistance [3]. The numerically longer median OS (33.6 months) observed for this combination in cross-trial comparison provides a clinically relevant efficacy benchmark for long-term survival studies in animal models .

Reproducible In Vivo Dosing Studies Requiring Weight-Independent Fixed-Dose Administration

For in vivo pharmacology studies where consistent drug exposure across animals of varying body weights is critical for reproducibility, binimetinib's fixed-dose clinical regimen (45 mg BID, independent of body weight or BSA) translates to simplified preclinical dosing protocols [1]. Unlike selumetinib, which requires BSA-based dose adjustments due to BSA being a significant covariate for clearance, binimetinib exhibits low inter-individual PK variability (AUC CV% <40%) and no clinically meaningful effect of body weight on exposure [1][2]. Researchers can implement standardized weight-based scaling from the fixed human dose without the additional complexity of BSA calculations, improving cross-study comparability and reducing dosing errors in multi-cohort experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Binimetinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.